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molecular formula C10H20N2O3 B1346333 Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 7483-27-4

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B1346333
M. Wt: 216.28 g/mol
InChI Key: JNANLGAZMJOZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846678B2

Procedure details

4-(3-hydroxypropyl)piperazinylcarboxylic acid ethyl ester (14.06 g, 65.09 mmol), 10% sodium hydroxide aqueous solution (150 mL) and ethanol (150 mL) were placed in a 500 mL round bottom flask, heated for refluxing and stirred overnight. The reaction was cooled down to room temperature, distilled under a reduced pressure to remove the solvent to obtain a light yellow oily substance, which was added with 200 mL saturated saline, and the resulting mixture was extracted with dichloromethane (5×200 mL), dried (Na2SO4), filtered, concentrated to obtain a light yellow oily substance, 7.56 g, yield 80.7%, which was directly used in the next step of reaction.
Quantity
14.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][CH2:14][OH:15])[CH2:8][CH2:7]1)=O)C.[OH-].[Na+]>C(O)C>[OH:15][CH2:14][CH2:13][CH2:12][N:9]1[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.06 g
Type
reactant
Smiles
C(C)OC(=O)N1CCN(CC1)CCCO
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
for refluxing
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oily substance, which
ADDITION
Type
ADDITION
Details
was added with 200 mL saturated saline
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oily substance, 7.56 g, yield 80.7%, which
CUSTOM
Type
CUSTOM
Details
was directly used in the next step of reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCCN1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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